泡桐素

描述

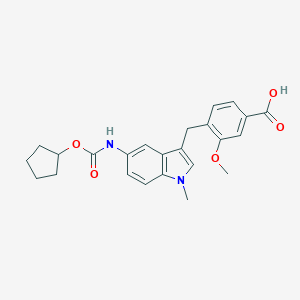

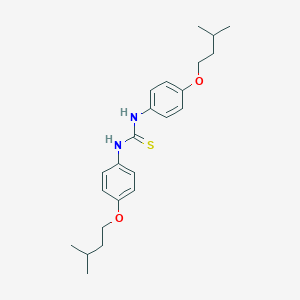

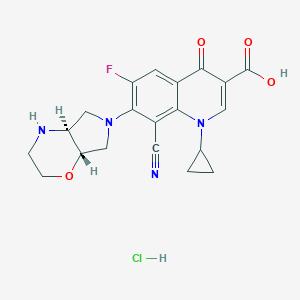

Paulownin is a furofuran lignan derived from Paulownia tomentosa . Paulownia tomentosa is a representative deciduous tree in South Korea and is traditionally used in Chinese herbal medicine . After 10 years of growth, its wood can be used to make various products through chemical modifications .

Synthesis Analysis

Paulownin was stereoselectively synthesized from ®-(+)-3-hydroxybutanolide in 12 steps with a yield of 4.4% .

Molecular Structure Analysis

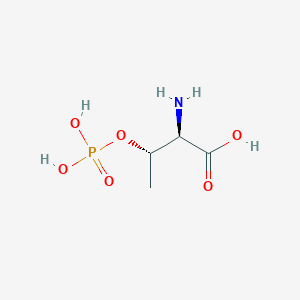

The molecular formula of Paulownin is C20H18O7 . The molecular weight is 370.35 .

Physical And Chemical Properties Analysis

科学研究应用

Wood Production

Paulownin is highly valued in the wood industry due to its fast growth and the high quality of its timber . The wood is lightweight, yet strong, making it ideal for a variety of applications such as furniture, musical instruments, and construction .

Phytoremediation

Paulownin has shown potential in the field of phytoremediation, which is the use of plants to remove, stabilize, or render harmless contaminants in the soil . Specifically, Paulownin has been found to have a good tolerance to lead (Pb), making it a promising candidate for the remediation of Pb-contaminated soils .

Environmental Protection

The fast-growing nature of Paulownin makes it an excellent choice for environmental protection efforts. It can be used for reforestation and erosion control, helping to restore damaged ecosystems and prevent further degradation .

Paper Production

The fibrous nature of Paulownin wood makes it suitable for paper production . Its rapid growth rate means that it can provide a sustainable source of raw material for the paper industry .

Biofuel Production

Paulownin has been identified as a potential source of biofuel. The plant’s rapid growth and high biomass yield make it an attractive option for the production of bioenergy .

Medicinal Uses

Modern medical research has identified several potential applications for Paulownin as an antibacterial, anti-inflammatory, thirst-quenching, diuretic, antihypertensive, hemostatic and insecticidal agent .

安全和危害

Paulownin should be handled with care. Ensure adequate ventilation and use personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator . It is also classified as Aquatic Acute 1 - Aquatic Chronic 1, indicating potential hazards to the aquatic environment .

未来方向

Paulownia tomentosa, from which Paulownin is derived, is being considered for use as a bioenergy crop for the production of biofuel and CO2 sequestration . Research is also being conducted on the biological resistance of the sapwood and heartwood parts of P. tomentosa xylem . These results provide valuable data for advancing research on porous wood materials and the utilization of xylem-derived active compounds from Paulownia wood .

作用机制

Target of Action

Paulownin, a furofuran lignan derived from the Paulownia tree, has been found to exhibit a variety of biological activities . . These suggest that Paulownin may interact with a range of cellular targets involved in these processes.

Mode of Action

Its anti-inflammatory, analgesic, immune-boosting, and hypoglycemic effects suggest that it may interact with various cellular targets and pathways to exert its effects

Biochemical Pathways

While the specific biochemical pathways affected by Paulownin are not fully known, its observed biological activities suggest that it may influence several pathways. For instance, its anti-inflammatory and analgesic effects may involve modulation of inflammatory signaling pathways. Its hypoglycemic effects suggest an influence on glucose metabolism pathways

Result of Action

Paulownin has been associated with a variety of biological effects, including anti-inflammatory, analgesic, immune-boosting, and hypoglycemic actions . These effects suggest that Paulownin may have a broad impact on cellular and molecular processes.

Action Environment

As a natural compound derived from the paulownia tree, it is likely that factors such as the growth conditions of the tree, extraction and processing methods, and storage conditions could potentially influence the properties and efficacy of paulownin .

属性

IUPAC Name |

(3R,3aS,6S,6aR)-3,6-bis(1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c21-20-8-23-18(11-1-3-14-16(5-11)26-9-24-14)13(20)7-22-19(20)12-2-4-15-17(6-12)27-10-25-15/h1-6,13,18-19,21H,7-10H2/t13-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQZFLPWHBKTTR-WNISUXOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(OCC2(C(O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](OC[C@@]2([C@H](O1)C3=CC4=C(C=C3)OCO4)O)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10156507 | |

| Record name | Paulownin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13040-46-5 | |

| Record name | (+)-Paulownin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13040-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paulownin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013040465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paulownin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10156507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13040-46-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Paulownin?

A: Paulownin possesses the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol. [, , ]

Q2: What are the key structural features of Paulownin?

A: Paulownin belongs to the 3,7-dioxabicyclo-(3,3,0)-octane group of lignans. Its core structure consists of two fused tetrahydrofuran rings with a hydroxyl group at the ring juncture. It also features two 3,4-methylenedioxyphenyl groups. [, ]

Q3: What spectroscopic data are available for characterizing Paulownin?

A: Researchers commonly utilize various spectroscopic techniques to characterize Paulownin, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Analyses of these spectra provide valuable information about the compound's structure, functional groups, and fragmentation patterns. [, , ]

Q4: What are the reported biological activities of Paulownin?

A: Studies have explored various potential biological activities of Paulownin, including: * Anti-inflammatory activity: Paulownin demonstrated significant inhibition of ear swelling induced by xylene in a dose-dependent manner. [] * Analgesic activity: It exhibited analgesic effects by reducing writhing times in mice induced by acetic acid. [] * Immunomodulatory activity: Paulownin enhanced the phagocytic function of mononuclear phagocytes. [] * Hypoglycemic activity: High doses of Paulownin significantly decreased blood glucose levels, suggesting potential for managing hyperglycemia. [] * Cytotoxic activity: Paulownin showed cytotoxic activity against human breast cancer (MCF-7) cells. [] * Antifungal activity: Studies suggest Paulownin might contribute to the antifungal properties of certain plants, potentially through its piperonyl nucleus. []

Q5: What is known about the mechanism of action of Paulownin?

A: While research on Paulownin's mechanism of action is ongoing, some studies provide insights: * Inhibition of Cystathionine γ-synthase (CGS): Paulownin exhibited inhibitory activity against Helicobacter pylori CGS, a potential drug target for bacterial infections. The inhibition was found to be non-competitive with the substrate O-succinyl-l-homoserine. [] * Antioxidant properties: Paulownin, along with other compounds identified in Paulownia tomentosa Steud flower extracts, demonstrated potent antioxidant activity through scavenging DPPH, superoxide anions, and hydroxyl radicals. []

Q6: What are the potential applications of Paulownin based on its biological activities?

A: Paulownin's diverse biological activities make it a promising candidate for various applications: * Anti-inflammatory agent: Its potent anti-inflammatory effects suggest potential for treating inflammatory conditions. [] * Analgesic: Its ability to reduce pain perception makes it a potential candidate for developing new painkillers. [] * Immunomodulator: Its immunomodulatory effects could be explored for boosting immune responses or managing autoimmune disorders. [] * Antidiabetic agent: Its hypoglycemic activity highlights its potential for developing new antidiabetic drugs. [] * Anticancer agent: Its cytotoxic activity against cancer cell lines warrants further investigation for developing anticancer therapies. [, ] * Antibacterial agent: Its inhibitory activity against bacterial enzymes, like CGS, suggests potential for developing new antibacterial drugs. []

Q7: Are there any studies on the structure-activity relationship (SAR) of Paulownin?

A: Yes, researchers have investigated the SAR of Paulownin and its derivatives: * One study focused on synthesizing novel Paulownin derivatives via click chemistry, specifically targeting the hydroxyl group. The research explored how structural modifications impacted the cytotoxic activity of these derivatives against various cancer cell lines. Results showed that some derivatives exhibited increased potency and selectivity compared to the parent compound, highlighting the potential of SAR studies for optimizing therapeutic properties. [] * Research on the antifungal activity of lignans from Gmelina arborea suggested that the presence of a piperonyl nucleus in Paulownin and other lignans contributed to their activity against fungi like Trametes versicolor. []

Q8: Is there any research on the pharmacokinetics (PK) of Paulownin?

A8: Currently, detailed information regarding the PK properties of Paulownin, such as absorption, distribution, metabolism, and excretion (ADME), is limited. Further research is needed to understand how the compound behaves within living organisms, which is crucial for determining its suitability for drug development.

Q9: What are the current limitations and future directions for Paulownin research?

A9: Despite promising findings, research on Paulownin is still in its early stages. Key limitations include: * Limited understanding of its mechanism of action for various biological activities. * Lack of comprehensive PK and pharmacodynamics (PD) data. * Limited in vivo studies to validate in vitro findings and assess efficacy in animal models of disease. * Need for extensive toxicological studies to evaluate safety and potential adverse effects.

Q10: Has any research investigated the environmental impact of Paulownin or its production?

A10: While Paulownin is a natural compound found in various plant species, research specifically addressing its environmental impact and degradation remains limited. Further studies are needed to assess potential ecotoxicological effects and explore sustainable practices for its production and utilization.

Q11: What are the potential sources of Paulownin and their sustainability?

A: Paulownin is primarily extracted from various plant sources, including: * Paulownia tomentosa wood [, , ] * Phyllarthron comorense heartwood [, ] * Callicarpa maingayi stem bark [, ] * Gmelina arborea heartwood [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。